molecular formula C18H19NO4S B11047282 5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole

5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole

Cat. No.: B11047282
M. Wt: 345.4 g/mol
InChI Key: BSNQJOFJFCZFNR-UHFFFAOYSA-N
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Description

5-Methoxy-1-(methoxymethyl)-1H-indol-3-yl (4-methylphenyl) sulfone is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a methoxy group, a methoxymethyl group, and a sulfone group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(methoxymethyl)-1H-indol-3-yl (4-methylphenyl) sulfone typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Attachment of the Methoxymethyl Group: This step involves the reaction of the indole derivative with methoxymethyl chloride in the presence of a base.

    Sulfone Formation: The final step involves the oxidation of the corresponding sulfide to the sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(methoxymethyl)-1H-indol-3-yl (4-methylphenyl) sulfone undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and methoxymethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Corresponding sulfide derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

5-Methoxy-1-(methoxymethyl)-1H-indol-3-yl (4-methylphenyl) sulfone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(methoxymethyl)-1H-indol-3-yl (4-methylphenyl) sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. The indole core can interact with biological receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1-methyl-1H-indole-2-carbaldehyde
  • 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde
  • 5-Methoxy-2-methyl-3-indoleacetic acid

Uniqueness

5-Methoxy-1-(methoxymethyl)-1H-indol-3-yl (4-methylphenyl) sulfone is unique due to the presence of both methoxy and methoxymethyl groups along with a sulfone group attached to the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

5-methoxy-1-(methoxymethyl)-3-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C18H19NO4S/c1-13-4-7-15(8-5-13)24(20,21)18-11-19(12-22-2)17-9-6-14(23-3)10-16(17)18/h4-11H,12H2,1-3H3

InChI Key

BSNQJOFJFCZFNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C2C=C(C=C3)OC)COC

Origin of Product

United States

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